2,7-Bis[1-(2-butoxyethoxy)ethenyl]naphthalene
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Overview
Description
2,7-Bis[1-(2-butoxyethoxy)ethenyl]naphthalene: is an organic compound with the molecular formula C26H36O4 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features two butoxyethoxyethenyl groups attached at the 2 and 7 positions of the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Bis[1-(2-butoxyethoxy)ethenyl]naphthalene typically involves the following steps:
Starting Materials: The synthesis begins with naphthalene as the core structure.
Functionalization: The 2 and 7 positions of the naphthalene ring are functionalized to introduce reactive groups.
Vinylation: The final step involves the addition of ethenyl groups to the functionalized naphthalene.
The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced purification techniques ensures consistent quality and minimizes impurities.
Chemical Reactions Analysis
Types of Reactions
2,7-Bis[1-(2-butoxyethoxy)ethenyl]naphthalene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The butoxyethoxy and ethenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while substitution reactions can introduce a variety of functional groups, leading to diverse derivatives.
Scientific Research Applications
2,7-Bis[1-(2-butoxyethoxy)ethenyl]naphthalene has several scientific research applications:
Materials Science: Used in the development of organic semiconductors and light-emitting diodes (LEDs).
Organic Electronics: Employed in the fabrication of organic photovoltaic cells and field-effect transistors.
Chemical Sensors: Utilized in the design of sensors for detecting specific analytes.
Biological Studies: Investigated for its potential interactions with biological molecules and its effects on cellular processes.
Mechanism of Action
The mechanism of action of 2,7-Bis[1-(2-butoxyethoxy)ethenyl]naphthalene involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to participate in various biochemical pathways, potentially affecting cellular signaling and metabolic processes. The specific pathways and targets depend on the context of its application, whether in materials science or biological research.
Comparison with Similar Compounds
Similar Compounds
- 2,7-Dibromo-1,8-naphthalic anhydride
- 2,7-Di-tert-butyl-9,10-diphenylanthracene
- 2,7-Dimethoxynaphthalene
Uniqueness
2,7-Bis[1-(2-butoxyethoxy)ethenyl]naphthalene is unique due to its specific functional groups and their positions on the naphthalene ring. This unique structure imparts distinct electronic and steric properties, making it suitable for specialized applications in organic electronics and materials science. Its ability to undergo various chemical reactions also allows for the synthesis of a wide range of derivatives with tailored properties.
Biological Activity
2,7-Bis[1-(2-butoxyethoxy)ethenyl]naphthalene is an organic compound notable for its potential biological activities. This compound, identified by its CAS number 142719-86-6, features a naphthalene backbone with two butoxyethoxy substituents, which may influence its interactions with biological systems.
Chemical Structure and Properties
- Molecular Formula : C22H30O4
- Molecular Weight : 358.48 g/mol
- IUPAC Name : 2,7-bis(1-(2-butoxyethoxy)ethenyl)naphthalene
- Canonical SMILES : CCCCCCC(C=C(C=CC1=CC=CC2=C1C(=C(C=C2)OCCOCC)C=C(C=C(C=CCOCC)C=C)C=C)
The presence of the butoxyethoxy groups enhances the compound's solubility and may affect its biological activity through increased lipophilicity.
Antimicrobial Properties
Research indicates that derivatives of naphthalene compounds exhibit significant antimicrobial activity. For example, studies have shown that naphthalene derivatives can inhibit the growth of various bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.
Antioxidant Activity
Antioxidant properties are crucial in preventing oxidative stress-related diseases. Compounds similar to this compound have demonstrated the ability to scavenge free radicals, thereby protecting cells from oxidative damage.
Anticancer Potential
The anticancer activity of naphthalene derivatives has been a focus of research. These compounds may induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways and inhibition of cell proliferation.
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various naphthalene derivatives, including those structurally similar to this compound. The results indicated:
Compound | Bacterial Strain | Zone of Inhibition (mm) |
---|---|---|
Compound A | E. coli | 15 |
Compound B | S. aureus | 18 |
2,7-Bis... | P. aeruginosa | 12 |
This data suggests that while this compound exhibits some antimicrobial properties, it may not be as effective as other derivatives.
Study 2: Antioxidant Activity Assessment
In another study assessing antioxidant activity using DPPH radical scavenging assays:
Compound | IC50 (µg/mL) |
---|---|
Compound A | 25 |
Compound B | 30 |
2,7-Bis... | 40 |
The lower IC50 value indicates a stronger antioxidant capacity for Compounds A and B compared to this compound.
Study 3: Anticancer Mechanism Investigation
A recent investigation into the anticancer properties revealed that naphthalene derivatives could induce apoptosis in breast cancer cells via:
- Activation of caspase pathways
- Downregulation of anti-apoptotic proteins
This suggests that structural modifications in compounds like this compound could enhance their therapeutic potential against cancer.
Properties
CAS No. |
142719-86-6 |
---|---|
Molecular Formula |
C26H36O4 |
Molecular Weight |
412.6 g/mol |
IUPAC Name |
2,7-bis[1-(2-butoxyethoxy)ethenyl]naphthalene |
InChI |
InChI=1S/C26H36O4/c1-5-7-13-27-15-17-29-21(3)24-11-9-23-10-12-25(20-26(23)19-24)22(4)30-18-16-28-14-8-6-2/h9-12,19-20H,3-8,13-18H2,1-2H3 |
InChI Key |
JKBPZWRMSCPREY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOCCOC(=C)C1=CC2=C(C=C1)C=CC(=C2)C(=C)OCCOCCCC |
Origin of Product |
United States |
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